Cas no 690647-49-5 (3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide)

3-(2-Fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide is a fluorinated sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its structure combines a 2-fluorobenzenesulfonamide moiety with a furan-methylbenzamide group, offering unique electronic and steric properties for targeted interactions. The fluorine substituent enhances metabolic stability and binding affinity, while the furan ring contributes to π-stacking interactions. This compound may serve as a valuable intermediate or scaffold for designing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined molecular architecture allows for precise structural modifications, making it a versatile candidate for structure-activity relationship studies in pharmaceutical research.
3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide structure
690647-49-5 structure
Product Name:3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide
CAS No:690647-49-5
MF:C18H15FN2O4S
MW:374.386106729507
CID:5419343
Update Time:2025-07-20

3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-{[(2-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide
    • 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide
    • Inchi: 1S/C18H15FN2O4S/c19-16-8-1-2-9-17(16)26(23,24)21-14-6-3-5-13(11-14)18(22)20-12-15-7-4-10-25-15/h1-11,21H,12H2,(H,20,22)
    • InChI Key: KJKRKHFQARXSKB-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CO1)(=O)C1=CC=CC(NS(C2=CC=CC=C2F)(=O)=O)=C1

3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide Pricemore >>

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Additional information on 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide

Professional Introduction to Compound with CAS No. 690647-49-5 and Product Name: 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide

Compound with the CAS number 690647-49-5 and the product name 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular architecture of this compound incorporates key functional groups that contribute to its distinct chemical properties and biological activities, making it a subject of intense study in contemporary scientific research.

The core structure of 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide consists of a benzamide moiety linked to a fluorobenzene sulfonamido group, further substituted with a furan-2-ylmethyl group. This configuration imparts a high degree of versatility to the compound, enabling it to interact with various biological targets. The presence of the fluorine atom in the benzene ring is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. In recent years, fluorinated compounds have been extensively explored in medicinal chemistry due to their enhanced metabolic stability, improved binding affinity, and altered electronic properties.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry, where they serve as key pharmacophores in numerous therapeutic agents. The sulfonamido group in 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide contributes to its ability to form hydrogen bonds with biological targets, thereby facilitating strong interactions. This feature is particularly valuable in the design of drugs targeting enzymes and receptors that rely on hydrogen bonding for efficacy. Moreover, the furan moiety attached through a methyl group introduces additional conformational flexibility, which can be exploited to optimize binding interactions within biological systems.

The compound's potential applications extend to various therapeutic areas, including oncology, inflammation, and infectious diseases. In oncology research, for instance, compounds with sulfonamido and benzamide functionalities have shown promise as inhibitors of key enzymes involved in cancer cell proliferation and survival. The structural features of 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide suggest that it may exhibit inhibitory activity against targets such as kinases and other enzymes implicated in tumor growth. Preliminary computational studies have indicated that the compound can effectively bind to these targets due to its optimized hydrogen bonding network and steric complementarity.

In the realm of inflammation research, sulfonamides have been recognized for their anti-inflammatory properties. The fluorobenzene sulfonamido group in this compound may contribute to its ability to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. Additionally, the furan ring has been identified as a versatile scaffold in drug design, capable of enhancing bioavailability and metabolic stability. These attributes make 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide a promising candidate for further exploration in anti-inflammatory therapies.

Furthermore, the compound's structural motifs align well with current trends in drug discovery towards small molecule inhibitors with multiple binding sites or allosteric modulatory capabilities. The combination of a benzamide core with sulfonamido and furan substituents provides a rich scaffold for structure-based drug design. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to elucidate the binding modes of this compound with its intended biological targets. Such structural insights are crucial for optimizing lead compounds into viable drug candidates.

The synthesis of 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide presents an interesting challenge due to the complexity of its functional groups. However, modern synthetic methodologies have enabled efficient access to such molecules through multi-step reactions involving cross-coupling techniques, nucleophilic substitutions, and protecting group strategies. The introduction of fluorine atoms often requires specialized synthetic routes due to their reactivity and sensitivity to certain conditions. Nevertheless, advances in fluorination chemistry have made it possible to incorporate fluorine into complex molecular frameworks with high precision.

In conclusion, compound with CAS No. 690647-49-5 and product name 3-(2-fluorobenzenesulfonamido)-N-(furan-2-yl)methylbenzamide represents a significant contribution to the chemical biology field. Its unique structural features offer potential therapeutic benefits across multiple disease areas, particularly in oncology and inflammation research. Ongoing studies are focused on elucidating its mechanism of action and optimizing its pharmacological properties for clinical applications. As research continues to uncover new biological targets and synthetic strategies, compounds like this are poised to play a pivotal role in future drug development efforts.

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